molecular formula C13H19N3O3S B11836092 N'-(Azepane-2-carbonyl)benzenesulfonohydrazide

N'-(Azepane-2-carbonyl)benzenesulfonohydrazide

Cat. No.: B11836092
M. Wt: 297.38 g/mol
InChI Key: NXCCIHWMDIDSLY-UHFFFAOYSA-N
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Description

N'-(Azepane-2-carbonyl)benzenesulfonohydrazide is a benzenesulfonohydrazide derivative characterized by an azepane (7-membered saturated nitrogen heterocycle) linked via a carbonyl group to the sulfonohydrazide scaffold. This compound belongs to a broader class of sulfonohydrazides, which are synthesized via condensation reactions between benzenesulfonohydrazide and aldehydes or ketones .

Properties

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

N'-(benzenesulfonyl)azepane-2-carbohydrazide

InChI

InChI=1S/C13H19N3O3S/c17-13(12-9-5-2-6-10-14-12)15-16-20(18,19)11-7-3-1-4-8-11/h1,3-4,7-8,12,14,16H,2,5-6,9-10H2,(H,15,17)

InChI Key

NXCCIHWMDIDSLY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)C(=O)NNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Azepane-2-carbonyl)benzenesulfonohydrazide typically involves the reaction of azepane-2-carboxylic acid with benzenesulfonyl chloride in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, catalysts such as triethylamine or pyridine are used to facilitate the reaction.

Industrial Production Methods

Industrial production of N’-(Azepane-2-carbonyl)benzenesulfonohydrazide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(Azepane-2-carbonyl)benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-(Azepane-2-carbonyl)benzenesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and diabetes.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(Azepane-2-carbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

  • The azepane substituent introduces a bulky, flexible aliphatic ring , contrasting with planar aromatic or heteroaromatic groups in analogs. This may enhance membrane permeability but reduce crystallinity .
  • Electron-withdrawing groups (e.g., nitro, chloro) are common in sensor applications (e.g., arsenic detection ), while heterocyclic substituents (e.g., indole, morpholino) correlate with anticancer activity .
Pharmacological and Functional Comparisons
Antimicrobial Activity
  • N′-(4-Nitrobenzylidene)benzenesulfonohydrazide demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to the nitro group’s electron-withdrawing effects enhancing target binding .
  • N′-(Cinnamylidene)benzenesulfonohydrazide showed weaker activity (MIC > 64 µg/mL), suggesting conjugated double bonds alone are insufficient for potency .
Anticancer Activity
  • 4-Chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide exhibited potent activity against breast cancer cells (IC₅₀ = 8.2–13.2 µM) due to synergistic effects of the chloro and morpholino groups .
  • Azepane derivatives : The azepane’s lipophilic nature could enhance blood-brain barrier penetration, but its larger size may reduce solubility, necessitating formulation optimization.
Physicochemical and Crystallographic Comparisons
  • Crystal Packing: Derivatives like (E)-N′-(4-chlorobenzylidene)-p-toluenesulfonohydrazide form extensive hydrogen-bonded networks via NH⋯O and CH⋯π interactions, stabilizing their structures . The azepane’s conformational flexibility may disrupt such networks, reducing crystallinity.
  • Solubility : Nitro and chloro substituents decrease aqueous solubility, whereas azepane’s aliphatic nature could improve solubility in organic solvents .
  • Thermal Stability : Analogous compounds decompose at 160–220°C; azepane’s carbonyl group may lower thermal stability compared to purely aromatic derivatives .

Biological Activity

N'-(Azepane-2-carbonyl)benzenesulfonohydrazide is a hydrazide derivative that has garnered attention due to its potential biological activities, including antimicrobial and antitumor properties. This compound features a unique structure that combines an azepane ring with a benzenesulfonohydrazide moiety, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with hydrazide groups, such as this compound, exhibit significant antimicrobial activity against various bacterial strains. A study highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise in antitumor activity. Preliminary investigations have demonstrated that this compound can inhibit the proliferation of cancer cells in vitro. The mechanism of action may involve the induction of apoptosis and cell cycle arrest, although detailed studies are still required to elucidate these pathways fully .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The hydrazide functional group is known to participate in various biochemical reactions, potentially leading to the modulation of enzyme activities and signaling pathways critical for cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity Effectiveness Target Organisms/Cells Mechanism
AntimicrobialModerate to HighGram-positive and Gram-negative bacteriaDisruption of cell wall synthesis
AntitumorSignificantVarious cancer cell linesInduction of apoptosis

Case Study: Antimicrobial Efficacy

A specific study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These results underscore the potential application of this compound in treating infections caused by resistant bacterial strains.

Case Study: Antitumor Activity

In another investigation focused on its antitumor properties, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed significant increases in early apoptotic cells, indicating that the compound effectively triggers programmed cell death in cancerous cells .

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